An In-depth Technical Guide to N-Propylcyclopropanemethylamine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to N-Propylcyclopropanemethylamine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propylcyclopropanemethylamine, a secondary amine featuring a unique cyclopropylmethyl moiety, represents a molecule of significant interest in the fields of synthetic organic chemistry and drug discovery. The incorporation of the cyclopropane ring, a small, strained carbocycle, imparts distinct conformational rigidity and metabolic stability to molecules, making it a valuable building block in the design of novel therapeutic agents and agrochemicals.[1][2] This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies for N-Propylcyclopropanemethylamine, offering field-proven insights for its application in research and development.
Chemical Structure and Identification
N-Propylcyclopropanemethylamine possesses the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol .[3] Its structure consists of a propyl group and a cyclopropylmethyl group attached to a central nitrogen atom.
Systematic Name: N-(cyclopropylmethyl)propan-1-amine[3]
Common Synonyms:
-
N-Propylcyclopropanemethylamine
-
(Cyclopropylmethyl)propylamine
-
n-propyl-cyclopropanemethanamin
Key Identifiers:
Caption: 2D Structure of N-Propylcyclopropanemethylamine
Physicochemical Properties
A summary of the key physicochemical properties of N-Propylcyclopropanemethylamine is presented in the table below. This data is essential for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | [3] |
| Molecular Weight | 113.20 g/mol | [3] |
| Boiling Point | 140.3 ± 8.0 °C (Predicted) | [4] |
| Density | 0.792 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.43 | [4] |
| Flash Point | 87 °F (30.6 °C) | [4] |
| pKa | 11.01 ± 0.19 (Predicted) | [4] |
Spectroscopic Data Interpretation
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of N-Propylcyclopropanemethylamine.
¹H NMR Spectroscopy
The proton NMR spectrum of N-Propylcyclopropanemethylamine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atom and the unique electronic environment of the cyclopropyl ring.[5]
-
Cyclopropyl protons: The methine and methylene protons of the cyclopropyl ring will appear in the upfield region, typically between 0.2 and 1.0 ppm.[6][7] The complex splitting patterns are a result of geminal and vicinal coupling.
-
Methylene protons adjacent to nitrogen: The CH₂ group of the cyclopropylmethyl and the N-propyl groups will be deshielded by the nitrogen, appearing in the range of 2.3-2.8 ppm.
-
Methylene protons of the propyl group: The internal CH₂ group of the propyl chain is expected to resonate around 1.4-1.6 ppm.
-
Methyl protons: The terminal CH₃ group of the propyl chain will show a triplet at approximately 0.9 ppm.
-
N-H proton: The proton on the nitrogen atom will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Cyclopropyl carbons: The carbons of the cyclopropane ring are highly shielded and will appear at high field, typically between 3 and 15 ppm.[8][9]
-
Carbons adjacent to nitrogen: The CH₂ carbons directly bonded to the nitrogen will be deshielded and are expected to be in the 45-55 ppm range.
-
Propyl chain carbons: The internal CH₂ carbon of the propyl group will be around 20-30 ppm, while the terminal CH₃ carbon will be at approximately 11-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.
-
N-H stretch: A characteristic absorption for the N-H bond in secondary amines is expected in the region of 3300-3500 cm⁻¹.[10] This peak is typically weaker and sharper than the O-H stretch of alcohols.
-
C-H stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C-H stretches of the cyclopropyl ring may appear at slightly higher wavenumbers (around 3100 cm⁻¹) due to the increased s-character of the C-H bonds.
-
C-N stretch: The C-N stretching vibration is expected in the range of 1250-1020 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for N-Propylcyclopropanemethylamine would be observed at an m/z of 113. The fragmentation pattern of aliphatic amines is often characterized by α-cleavage, where the bond between the carbon and the nitrogen is broken.[11][12]
-
Major fragments: Expect to see fragments resulting from the loss of a propyl radical (m/z 70) or a cyclopropylmethyl radical (m/z 58). The base peak is often the iminium ion formed after α-cleavage.
Synthesis of N-Propylcyclopropanemethylamine
Reductive amination is a robust and widely used method for the synthesis of secondary amines.[13][14] This process involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Caption: Reductive Amination Workflow for Synthesis
Experimental Protocol: Reductive Amination
This protocol is a representative procedure adapted from general reductive amination methodologies.[15]
Materials:
-
Cyclopropanecarboxaldehyde
-
Propylamine
-
Pyridine-borane complex
-
4 Å Molecular sieves (activated)
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (6 N)
-
Sodium hydroxide (8 N)
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add activated 4 Å molecular sieves. The flask is then charged with anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred suspension, add cyclopropanecarboxaldehyde (1.0 equivalent) followed by propylamine (1.0 equivalent). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Slowly add pyridine-borane complex (0.8-1.0 equivalent) to the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion of the reaction, carefully quench the mixture by the slow addition of 6 N hydrochloric acid. Stir for 1 hour. Adjust the pH to 14 with 8 N sodium hydroxide.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure N-Propylcyclopropanemethylamine.
Causality Behind Experimental Choices:
-
Molecular Sieves: The use of 4 Å molecular sieves is crucial for driving the equilibrium towards the formation of the imine intermediate by sequestering the water produced during the condensation reaction.[15]
-
Pyridine-Borane: This reducing agent is chosen for its mildness and selectivity. It effectively reduces the iminium ion without significantly reducing the starting aldehyde.[15]
-
Acidic Workup: The initial acidic workup protonates the amine, making it soluble in the aqueous layer and helping to separate it from non-basic impurities.
-
Basic Workup: Subsequent basification deprotonates the amine, rendering it soluble in the organic solvent for extraction.
Applications in Research and Development
The cyclopropylmethylamine moiety is a privileged scaffold in medicinal chemistry due to its ability to enhance metabolic stability and introduce conformational constraint.[1][16]
-
Drug Discovery: The cyclopropyl group can act as a bioisostere for other functional groups, improving the pharmacokinetic profile of drug candidates. Its resistance to oxidative metabolism by cytochrome P450 enzymes is a key advantage.[16] Derivatives of cyclopropylamines have been investigated for a range of biological activities, including as monoamine oxidase inhibitors (MAOIs) for the treatment of depression.[1]
-
Agrochemicals: The unique properties of the cyclopropane ring are also leveraged in the design of novel herbicides and pesticides.[1]
-
Antimicrobial Research: Studies on related cyclopropane-containing amide derivatives have shown promising antimicrobial and antifungal activities, suggesting a potential avenue of investigation for N-Propylcyclopropanemethylamine and its derivatives.
Safety and Handling
N-Propylcyclopropanemethylamine is a flammable liquid and should be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is classified as an irritant and may cause skin, eye, and respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-Propylcyclopropanemethylamine is a valuable synthetic building block with significant potential in various areas of chemical research, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structural features, stemming from the presence of the cyclopropyl ring, offer advantages in terms of metabolic stability and conformational rigidity. The synthetic route via reductive amination is a reliable and adaptable method for its preparation. This guide provides a solid foundation of its chemical properties, structure, and synthesis to aid researchers in its effective utilization.
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